molecular formula C20H20O3 B12742869 Benzylidene dimethoxydimethylindanone, (E)- CAS No. 924627-52-1

Benzylidene dimethoxydimethylindanone, (E)-

Cat. No.: B12742869
CAS No.: 924627-52-1
M. Wt: 308.4 g/mol
InChI Key: HBYIQDKCUUZHBO-YBEGLDIGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylidene dimethoxydimethylindanone, (E)-, typically involves the condensation of 5,6-dimethoxy-3,3-dimethylindan-1-one with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the (E)-isomer through an aldol condensation reaction .

Industrial Production Methods

In industrial settings, the production of Benzylidene dimethoxydimethylindanone, (E)-, can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Benzylidene dimethoxydimethylindanone, (E)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzylidene dimethoxydimethylindanone, (E)-, has a wide range of scientific research applications:

Mechanism of Action

Benzylidene dimethoxydimethylindanone, (E)-, exerts its effects by binding to the aryl hydrocarbon receptor (AhR). This binding inhibits the activation of AhR by environmental pollutants, thereby reducing the release of proinflammatory cytokines and matrix metalloproteinases. This mechanism helps protect the skin from damage caused by pollutants and UV radiation .

Comparison with Similar Compounds

Similar Compounds

    Benzylidene dimethoxyindanone: Similar structure but lacks the dimethyl groups.

    Dimethoxybenzylideneindanone: Similar structure but with variations in the position of methoxy groups.

Uniqueness

Benzylidene dimethoxydimethylindanone, (E)-, is unique due to its specific combination of methoxy and dimethyl groups, which confer distinct chemical and biological properties. Its ability to act as an AhR antagonist sets it apart from other similar compounds .

Properties

CAS No.

924627-52-1

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

(2E)-2-benzylidene-5,6-dimethoxy-3,3-dimethylinden-1-one

InChI

InChI=1S/C20H20O3/c1-20(2)15-12-18(23-4)17(22-3)11-14(15)19(21)16(20)10-13-8-6-5-7-9-13/h5-12H,1-4H3/b16-10-

InChI Key

HBYIQDKCUUZHBO-YBEGLDIGSA-N

Isomeric SMILES

CC\1(C2=CC(=C(C=C2C(=O)/C1=C/C3=CC=CC=C3)OC)OC)C

Canonical SMILES

CC1(C2=CC(=C(C=C2C(=O)C1=CC3=CC=CC=C3)OC)OC)C

Origin of Product

United States

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